5-(Dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

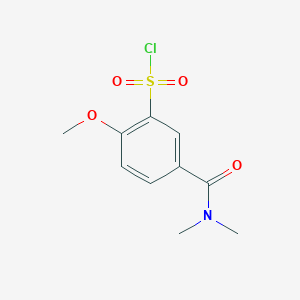

5-(Dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride is a chemical compound known for its applications in organic synthesis and various industrial processes. It is characterized by the presence of a dimethylcarbamoyl group, a methoxy group, and a benzenesulfonyl chloride moiety. This compound is often used as an intermediate in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride typically involves the reaction of 5-amino-2-methoxybenzenesulfonyl chloride with dimethylcarbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent decomposition.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-(Dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-(Dimethylcarbamoyl)-2-methoxybenzenesulfonic acid.

Oxidation and Reduction: While less common, the compound can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.

Hydrolysis: This reaction is often conducted in aqueous acidic or basic conditions.

Oxidation and Reduction: Specific oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, may be used depending on the desired transformation.

Major Products

Sulfonamides: Formed through nucleophilic substitution reactions.

Sulfonic Acids: Resulting from hydrolysis reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-(Dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride plays a crucial role in synthesizing sulfonamide derivatives, which are known for their antibacterial properties. Research indicates that compounds with similar structures exhibit significant biological activities, including antibacterial effects against various bacterial strains. The dimethylcarbamoyl group may enhance bioavailability or modify pharmacokinetics, making these derivatives suitable candidates for drug development.

Case Study : A study demonstrated the synthesis of a series of sulfonamide derivatives from this compound, which were evaluated for their antibacterial efficacy. Results showed promising activity against resistant bacterial strains, indicating potential therapeutic applications .

Agrochemical Applications

In agrochemistry, this compound is utilized to develop herbicides and pesticides due to its ability to interact with biological targets in plants. Its sulfonyl chloride functionality allows it to form covalent bonds with nucleophiles present in plant systems, thereby inhibiting specific biochemical pathways essential for plant growth.

Data Table: Agrochemical Applications

| Application Type | Compound Derived | Activity |

|---|---|---|

| Herbicide | Sulfonamide Derivative A | Effective against broadleaf weeds |

| Pesticide | Sulfonamide Derivative B | Targeted action against aphids |

This table summarizes the effectiveness of various derivatives synthesized from this compound in agricultural settings.

Biological Interaction Studies

Research has focused on the interactions of this compound with nucleophiles such as amines to form stable sulfonamide products. These interactions are critical for understanding the compound's potential therapeutic uses.

Case Study : Interaction studies revealed that this compound could effectively react with various amines to produce sulfonamide products with enhanced biological activity. These findings suggest avenues for further exploration in drug discovery and development.

Mecanismo De Acción

The mechanism of action of 5-(Dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various synthetic applications to introduce sulfonamide or sulfonic acid functionalities into target molecules.

Comparación Con Compuestos Similares

Similar Compounds

Dimethylcarbamoyl chloride: Shares the dimethylcarbamoyl group but lacks the methoxy and benzenesulfonyl chloride moieties.

Methanesulfonyl chloride: Contains the sulfonyl chloride group but lacks the dimethylcarbamoyl and methoxy groups.

Benzenesulfonyl chloride: Contains the benzenesulfonyl chloride moiety but lacks the dimethylcarbamoyl and methoxy groups.

Uniqueness

5-(Dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and versatility in synthetic applications. The presence of both the dimethylcarbamoyl and methoxy groups, along with the sulfonyl chloride moiety, allows for a wide range of chemical transformations and applications in various fields.

Actividad Biológica

5-(Dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form various derivatives that can exhibit biological activity.

The biological activity of this compound is primarily attributed to its role as an alkylating agent. Alkylating agents are known to interact with nucleophilic sites in DNA and proteins, leading to various cellular responses including:

- DNA Damage : Induction of DNA strand breaks and mutations.

- Protein Modification : Alteration of protein function through covalent modification.

- Cell Cycle Disruption : Interference with normal cell cycle progression, potentially leading to apoptosis in cancer cells.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In various studies, it has been shown to inhibit the proliferation of cancer cells through mechanisms such as:

- Inhibition of Tumor Growth : The compound has been tested against different cancer cell lines, demonstrating significant cytotoxic effects.

- Induction of Apoptosis : It triggers programmed cell death pathways in malignant cells.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15 | Apoptosis induction |

| Study B | MCF-7 | 10 | DNA damage |

| Study C | A549 | 12 | Cell cycle arrest |

Genotoxicity

As a direct-acting alkylating agent, this compound has demonstrated genotoxic effects. In vitro studies have shown that it can induce:

- Chromosomal Aberrations : Observed in mammalian cell cultures.

- Micronuclei Formation : Indicating potential for mutagenicity.

Case Studies

-

In Vivo Studies on Carcinogenicity :

- In a study involving Sprague-Dawley rats, exposure to the compound resulted in a significant incidence of nasal tumors after prolonged inhalation exposure (Snyder et al., 1986). This highlights the compound's potential carcinogenic properties under specific conditions.

-

Skin Application Studies :

- A study involving ICR/Ha Swiss mice showed that topical application led to the development of skin tumors, indicating local carcinogenic effects (Van Duuren et al., 1987).

Propiedades

IUPAC Name |

5-(dimethylcarbamoyl)-2-methoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c1-12(2)10(13)7-4-5-8(16-3)9(6-7)17(11,14)15/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUMUCCVUNDXQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.